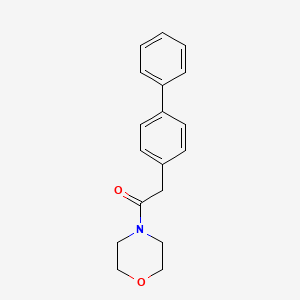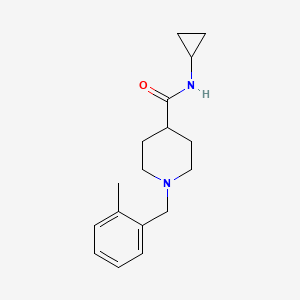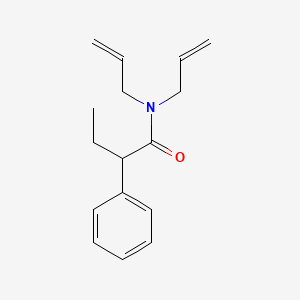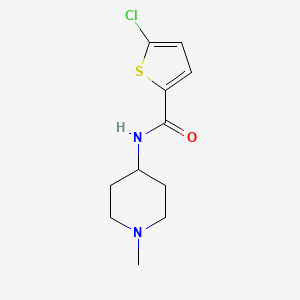
4-(4-biphenylylacetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Biphenylylacetyl)morpholine is an organic compound that features a morpholine ring substituted with a biphenylacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and biphenyl groups imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-biphenylylacetyl)morpholine typically involves the following steps:
Formation of Biphenylacetyl Chloride: Biphenyl is first acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form biphenylacetyl chloride.
Nucleophilic Substitution: The biphenylacetyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(4-Biphenylylacetyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Biphenylcarboxylic acid derivatives.
Reduction: Biphenylmethanol derivatives.
Substitution: Nitro-biphenyl or halogenated biphenyl derivatives.
科学的研究の応用
4-(4-Biphenylylacetyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(4-biphenylylacetyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenylacetyl group can fit into hydrophobic pockets of proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound, leading to its biological effects.
類似化合物との比較
Similar Compounds
4-(4-Biphenylyl)morpholine: Lacks the acetyl group, resulting in different chemical properties and reactivity.
4-(4-Biphenylylacetyl)piperidine: Contains a piperidine ring instead of a morpholine ring, affecting its biological activity and binding properties.
4-(4-Biphenylylacetyl)aniline: Features an aniline group, which alters its electronic properties and reactivity.
Uniqueness
4-(4-Biphenylylacetyl)morpholine is unique due to the presence of both the biphenylacetyl and morpholine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
1-morpholin-4-yl-2-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-10-12-21-13-11-19)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHLRBJKICMOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5071379.png)
![2,4-dichloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5071384.png)
![2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B5071395.png)


![6-methyl-4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone trifluoroacetate](/img/structure/B5071430.png)
![4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline](/img/structure/B5071433.png)

![bis(2-methoxyethyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5071447.png)

![N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5071453.png)
![2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5071472.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5071476.png)
![3-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5071477.png)
